![molecular formula C23H22N2O4 B2938821 7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 878722-51-1](/img/structure/B2938821.png)
7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. It often involves multiple steps and the use of various reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of experimental techniques .科学的研究の応用
Antipsychotic Potential
A series of compounds similar to the requested chemical, particularly 7-[3-(1-piperidinyl)propoxy]chromenones, were synthesized and tested as potential antipsychotics. These compounds showed good affinity for D2 receptors and greater affinity for 5-HT2 receptors. One specific compound, abaperidone, demonstrated promising atypical antipsychotic effects, including weaker induction of catalepsy and inhibition of stereotypies compared to standards, suggesting its potential as a novel antipsychotic drug (Bolós et al., 1998).
Antioxidant Activity
A derivative of the chemical structure of interest, specifically a coumarin-substituted heterocyclic compound, showed high antioxidant activities. This coumarin derivative exhibited 80% scavenging activity at a concentration of 1000 μg/mL, compared to vitamin C as a standard antioxidant (Abd-Almonuim et al., 2020).
Atypical Antipsychotic Activity
Another series of derivatives, 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one, were synthesized and exhibited dopamine D2 and serotonin 5HT2A receptor antagonist activity, indicative of atypical antipsychotic activity. Compounds with electron withdrawing substituents showed enhanced atypical antipsychotic activity (Gawai et al., 2019).
Acetylcholinesterase Inhibition for Alzheimer's Disease
Coumarin-based compounds were synthesized and showed remarkable acetylcholinesterase inhibitory activity, suggesting potential for Alzheimer's disease treatment. Several compounds exhibited inhibitory activity even better than donepezil, a standard Alzheimer's drug (Amin et al., 2021).
作用機序
Target of Action
The primary target of VU0606096-1 is currently under investigation. It is known that the compound contains abenzimidazole moiety , a heterocyclic aromatic organic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are key components in functional molecules used in various applications .
Mode of Action
The presence of the benzimidazole moiety suggests that it might interact with biological targets in a manner similar to other benzimidazole derivatives . These compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile chemical structure . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that benzimidazole derivatives can exhibit a wide range of pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that vu0606096-1 may also have diverse effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEDZNLKYTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)
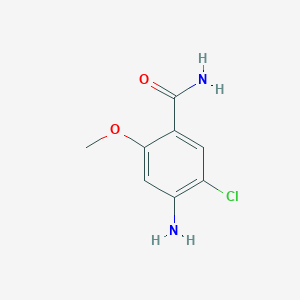
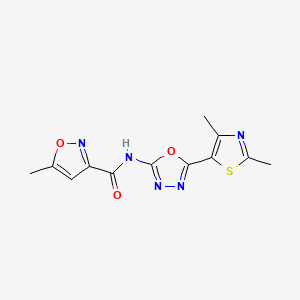
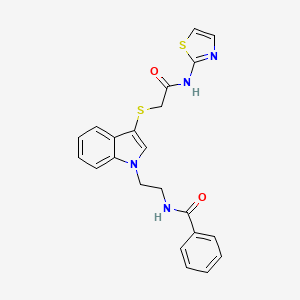
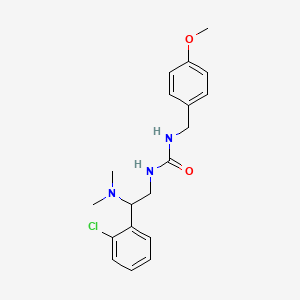
![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
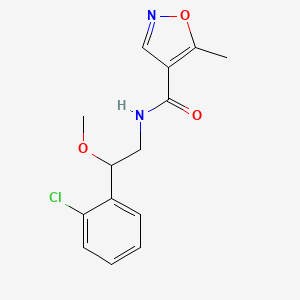


![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)

![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)
